7-Phenylnaphthalene-2-carboxylic acid
Description
Contextualization within Naphthalene (B1677914) Carboxylic Acid Derivatives Research
Naphthalene carboxylic acid derivatives represent a broad and extensively studied class of organic compounds. The naphthalene scaffold itself is a fundamental component in a variety of biologically active molecules, and the introduction of a carboxylic acid group provides a crucial handle for further chemical modifications and for modulating the physicochemical properties of the parent molecule. Research into naphthalene derivatives has yielded a wide array of compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. ekb.eg
Within this broad family, naphthalene-2-carboxylic acid derivatives are particularly noteworthy. The substitution pattern at the 2-position of the naphthalene ring has been shown to be a key determinant of biological activity in various contexts. For instance, derivatives of naphthalene-2-carboxylic acid have been investigated as potential agents for reversing multidrug resistance in cancer.
Significance of the 7-Phenylnaphthalene-2-carboxylic acid Molecular Scaffold
The molecular scaffold of this compound is significant due to a combination of its structural features. The rigid and planar naphthalene core provides a well-defined three-dimensional structure, which is often advantageous for specific binding to biological targets such as enzymes and receptors. The phenyl group at the 7-position introduces an additional aromatic ring, which can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, thereby influencing the binding affinity and selectivity of the molecule.
The carboxylic acid group at the 2-position is a particularly important feature. It can act as a hydrogen bond donor and acceptor, and its acidic nature allows for salt formation, which can be used to modulate solubility and other pharmacokinetic properties. Furthermore, the carboxylic acid moiety is a versatile functional group that can be readily converted into a wide range of other functionalities, such as esters, amides, and alcohols, making it an invaluable tool for the synthesis of more complex molecules and for creating libraries of compounds for biological screening. researchgate.net
The strategic placement of the phenyl and carboxylic acid groups on the naphthalene core creates a unique electronic and steric environment. This specific arrangement is crucial for its utility as a precursor in the synthesis of arylnaphthalene lignan (B3055560) lactones, a class of natural products with significant pharmacological activities. frontiersin.org
Overview of Research Trajectories and Academic Interest
Academic and industrial interest in this compound and its derivatives is driven by their potential applications in several key areas of research. One prominent research trajectory involves its use as a key intermediate in the synthesis of complex organic molecules with potential therapeutic value. For example, derivatives of 4-phenyl-2-naphthoic acid have been identified as potent antagonists of the P2Y14 receptor, which is a target for inflammatory and metabolic diseases. nih.govacs.org This highlights the potential of the phenylnaphthalene-2-carboxylic acid scaffold in drug discovery.
Another significant area of research is in the development of novel materials. The rigid aromatic structure of this compound makes it an attractive candidate for incorporation into polymers and other materials where thermal stability and specific electronic properties are desired.
Furthermore, the academic community continues to explore new synthetic methodologies for the preparation of this compound and its analogs. Efficient synthetic routes are crucial for making these compounds readily available for further research and development. The synthesis of this compound can be achieved through various methods, including the carboxylation of naphthalene precursors and transition metal-catalyzed cross-coupling reactions to introduce the phenyl group. The development of more sustainable and efficient synthetic strategies remains an active area of investigation.
The following table provides a summary of key research findings related to naphthalene carboxylic acid derivatives, illustrating the broader context of the research landscape for this compound.
| Research Area | Key Findings |
| Anticancer | Naphthalene-based compounds have shown cytotoxic effects against various cancer cell lines. ekb.eg |
| Antimicrobial | Numerous naphthalene derivatives exhibit significant activity against a wide range of bacteria and fungi. ekb.eg |
| Anti-inflammatory | The naphthalene scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs). ekb.eg |
| Materials Science | The rigid structure of naphthalene derivatives makes them suitable for creating advanced materials with unique properties. |
| Organic Synthesis | Naphthalene carboxylic acids are versatile building blocks for the synthesis of complex organic molecules. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
7-phenylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)15-9-7-13-6-8-14(10-16(13)11-15)12-4-2-1-3-5-12/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVGOLSVORUBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594194 | |
| Record name | 7-Phenylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229006-56-8 | |
| Record name | 7-Phenylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Phenylnaphthalene 2 Carboxylic Acid
Established Synthetic Routes to 7-Phenylnaphthalene-2-carboxylic acid
The creation of the this compound structure typically involves a multi-step process that strategically builds the molecule by forming the carboxylic acid group and introducing the phenyl substituent onto the naphthalene (B1677914) framework.
Carboxylation Strategies for Naphthalene Derivatives
The introduction of a carboxylic acid group onto a naphthalene ring is a critical step in the synthesis. One prominent method is the carbonylation of naphthalene derivatives. This can involve the direct introduction of a carbonyl group into the aromatic ring through homogeneous catalytic oxidative carbonylation, often utilizing palladium salt solutions. researchgate.net This method is considered an attractive route for creating naphthalenecarboxylic acids. researchgate.net
Another approach involves reacting naphthalene with carbon tetrachloride and an alcohol in the presence of an iron catalyst to produce alkyl naphthalenecarboxylates, which can then be hydrolyzed to the desired carboxylic acid. researchgate.net Transition metal-catalyzed reactions, such as those using copper complexes, can also be employed to synthesize substituted naphthalenes that can serve as precursors. thieme-connect.com
Approaches to Introducing the Phenyl Moiety
The introduction of the phenyl group at the 7-position is commonly achieved through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are highly effective. This typically involves the reaction of a halogenated naphthalene precursor, such as 7-bromo-2-naphthoic acid, with phenylboronic acid. thieme-connect.com
Alternative strategies for forming phenyl-substituted naphthalenes include annulation reactions. For instance, substituted naphthalenes can be efficiently synthesized through the palladium-catalyzed annulation reaction between 1-bromo-2-vinylbenzene derivatives and alkynes. thieme-connect.com Green chemistry approaches have also explored the use of reagents like nanozeolites as cyclizing agents in the synthesis of 1-phenyl naphthalene structures from precursors like β-benzoyl propionic acid. researchgate.net
Conversions to this compound from Related Compounds
Synthesizing the target compound can also be achieved by modifying closely related precursor molecules that already contain a significant portion of the final structure.
Synthesis from Hydrogenated Naphthalene Precursors (e.g., 3,4-dihydro-7-phenylnaphthalene-2-carboxylic acid)
The conversion of a hydrogenated naphthalene precursor, such as a tetrahydronaphthalene (tetralin) derivative, to the fully aromatic naphthalene system is a key transformation. This process, known as aromatization or dehydrogenation, is essential if the synthesis begins with a partially saturated ring system. A general method for this type of conversion involves reacting a lower alkyl-substituted tetrahydronaphthalene with nitrogen dioxide (NO₂) in the presence of selenium dioxide. google.com This reaction is typically conducted at elevated temperatures, ranging from 145°C to the decomposition temperature of the products, in a solvent that is inert to NO₂, such as trichlorobenzene. google.com This process concurrently oxidizes the alkyl group to a carboxylic acid and aromatizes the tetralin ring to form the naphthalene carboxylic acid. google.com
Reagents and Conditions in this compound Synthesis
The success of synthesizing this compound is highly dependent on the specific reagents, catalysts, and reaction conditions employed.
Role of Specific Catalysts and Solvents (e.g., iron catalysts)
Catalysts are fundamental to many of the key transformations in the synthesis of naphthalenecarboxylic acids.
Iron Catalysts : Metallic iron, often activated with HCl and acetylacetone, is used to catalyze the reaction of naphthalene with carbon tetrachloride and alcohols to form alkyl naphthalenecarboxylates. researchgate.netgoogle.com These iron-catalyzed systems are effective for carbene transfer reactions, which are crucial for creating new carbon-carbon bonds. rsc.org
Palladium Catalysts : Palladium complexes are widely used for carbonylation and cross-coupling reactions. researchgate.net For instance, palladium acetate (B1210297) is an effective catalyst for annulation reactions to build the naphthalene skeleton. thieme-connect.com
Other Transition Metals : Zinc chloride has been used to catalyze [4+2] benzannulation reactions for synthesizing naphthalene derivatives. thieme-connect.com
The choice of solvent is critical for reaction efficiency and product yield. Solvents must be appropriate for the reaction temperature and dissolve the reactants and catalysts. High-boiling point solvents are often required for aromatization and carboxylation reactions.
The following table summarizes typical reagents and conditions for key synthetic steps.
| Synthetic Step | Catalyst/Reagent | Solvent(s) | Temperature |
| Carboxylation | Iron (Fe), CCl₄, Alcohol | Not specified | 130°C |
| Aromatization/Oxidation | Selenium Dioxide (SeO₂), NO₂ | Trichlorobenzene | 145°C - 200°C |
| Annulation | Palladium Acetate (Pd(OAc)₂) | 1,4-Dioxane | 110°C |
| Cross-Coupling | Palladium-based catalysts | Tetrahydrofuran (THF) | 80°C |
Chemical Reactivity and Transformations of 7 Phenylnaphthalene 2 Carboxylic Acid
Reduction Reactions of the Carboxylic Acid Moiety
The reduction of the carboxylic acid group is a fundamental transformation in organic synthesis, yielding primary alcohols or, with more difficulty, aldehydes. This transformation is a key step in converting an acid into other functional groups.
The reduction of a carboxylic acid, such as 7-Phenylnaphthalene-2-carboxylic acid, to a primary alcohol (7-phenyl-2-naphthalenemethanol) is a common and efficient process. This requires a strong reducing agent capable of reducing the highly oxidized carboxyl carbon.
Conversely, the selective reduction of a carboxylic acid to an aldehyde (7-phenyl-2-naphthaldehyde) is a more challenging transformation. The intermediate aldehyde is more reactive towards reduction than the starting carboxylic acid, meaning the reaction tends to proceed to the primary alcohol. Stopping the reduction at the aldehyde stage requires specialized, often sterically hindered, reagents or multi-step procedures, such as converting the carboxylic acid to a more easily reducible derivative (like an acid chloride or ester) first.
The choice of reducing agent is critical for the successful transformation of the carboxylic acid group. The efficacy of the two most common metal hydride reagents varies significantly.
Lithium Aluminum Hydride (LiAlH₄ or LAH): This is a very powerful and reactive reducing agent, capable of reducing a wide range of functional groups, including carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction of a carboxylic acid with LiAlH₄ proceeds in two main stages. First, an acid-base reaction occurs where the acidic proton of the carboxyl group reacts with a hydride ion to produce hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.com Subsequently, the carboxylate is reduced to the primary alcohol. libretexts.org Due to its high reactivity, LiAlH₄ is the reagent of choice for converting carboxylic acids to primary alcohols. ochemacademy.comquora.com
Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. libretexts.org It is highly effective for reducing aldehydes and ketones but is generally not reactive enough to reduce less electrophilic functional groups like carboxylic acids and esters under standard conditions. ochemacademy.com The lower reactivity is attributed to the stronger boron-hydride bond compared to the aluminum-hydride bond in LAH and the lower Lewis acidity of the sodium cation. quora.com Therefore, NaBH₄ would not be effective for the direct reduction of this compound.
Table 1: Comparison of Common Hydride Reducing Agents for Carboxylic Acids
| Reagent | Chemical Formula | Reactivity with Carboxylic Acids | Typical Product |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | High | Primary Alcohol |
| Sodium Borohydride | NaBH₄ | Very Low / Unreactive | No Reaction |
Catalytic hydrogenation, which employs hydrogen gas (H₂) and a metal catalyst, is a cornerstone of reduction chemistry. However, carboxylic acids are among the most difficult functional groups to reduce via this method due to the low reactivity of the carboxyl group. researchgate.net
This transformation typically requires forcing conditions, such as high pressures of hydrogen and elevated temperatures, along with specialized catalysts. tue.nlrsc.org
Palladium (Pd) and Platinum (Pt): Catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are highly effective for hydrogenating alkenes, alkynes, and other functional groups, but they are generally ineffective for the reduction of carboxylic acids under standard laboratory conditions (e.g., room temperature, atmospheric pressure). quora.com
Rhodium (Rh) and Ruthenium (Ru): These metals, often in combination with promoters or special ligands, have shown greater success. researchgate.net Ruthenium catalysts, in particular, are often cited for the hydrogenation of carboxylic acids to alcohols, though still requiring high pressures and temperatures. researchgate.netrsc.org It is important to note that under such harsh conditions, the aromatic rings of this compound could also be susceptible to reduction.
Table 2: Catalytic Hydrogenation of Carboxylic Acids
| Catalyst | Typical Conditions | Reactivity | Potential Side Reactions |
|---|---|---|---|
| Palladium (Pd), Platinum (Pt) | Low pressure, room temp. | Ineffective | None on carboxyl group |
| Rhodium (Rh), Ruthenium (Ru) | High pressure ( >100 atm), High temp. (>100 °C) | Effective | Reduction of aromatic rings |
Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) and Phenyl Rings
Electrophilic aromatic substitution is a key class of reactions for functionalizing aromatic compounds. In the case of this compound, the outcome of such reactions is dictated by the directing effects of the existing substituents. The carboxylic acid group is a deactivating group, meaning it reduces the rate of electrophilic substitution compared to unsubstituted naphthalene. libretexts.orglumenlearning.com Conversely, the phenyl group is generally considered an activating group.
The halogenation of this compound, typically carried out with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), is expected to proceed via an electrophilic aromatic substitution mechanism. wikipedia.org The regioselectivity of this reaction is complex due to the competing directing effects of the substituents.
The carboxylic acid group at the C-2 position deactivates the ring and, as a -I substituent, is predicted to direct incoming electrophiles primarily to the 1-position, with some substitution also possible at the 5- and 8-positions. researchgate.net The phenyl group at C-7 is an ortho-, para-director. Its activating effect would be directed towards the 6- and 8-positions of the naphthalene ring.
Considering these combined effects, the most likely positions for halogenation on the naphthalene ring are C-1 and C-8, as both are activated or less deactivated by one of the groups. The C-5 and C-6 positions are also potential sites of substitution. Computational studies on the bromination of 2-naphthoic acid suggest that multiple positions have similar reactivity, making a definitive prediction challenging without experimental data. wuxiapptec.com
Interactive Data Table: Predicted Regioselectivity of Halogenation
| Position | Influence of -COOH (at C-2) | Influence of -C₆H₅ (at C-7) | Predicted Outcome |
| 1 | Directing | Weak | Likely |
| 3 | Deactivated | Weak | Unlikely |
| 4 | Deactivated | Weak | Unlikely |
| 5 | Directing | Weak | Possible |
| 6 | Weak | Ortho (Activating) | Possible |
| 8 | Directing | Para (Activating) | Likely |
Nitration: The nitration of this compound is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). byjus.commasterorganicchemistry.com The directing effects of the substituents are the same as in halogenation. The carboxylic acid group deactivates the ring and directs substitution, while the phenyl group activates it. Therefore, nitration is expected to occur preferentially at the positions that are least deactivated or are activated. The primary products would likely be the 1-nitro and 8-nitro derivatives.
Sulfonation: Sulfonation is generally carried out with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). libretexts.orglibretexts.org This reaction is reversible. wikipedia.org Similar to nitration, the electrophile (SO₃ or its protonated form) will attack the more electron-rich positions of the aromatic system. The regiochemical outcome is expected to be similar to that of nitration, favoring substitution at the 1- and 8-positions. At higher temperatures, the thermodynamically more stable product might be favored, which can sometimes differ from the kinetically favored product, a known phenomenon in the sulfonation of naphthalene derivatives. libretexts.org
Interactive Data Table: Predicted Regioselectivity of Nitration and Sulfonation
| Reaction | Reagents | Predicted Major Products (on Naphthalene Ring) |
| Nitration | HNO₃, H₂SO₄ | 1-Nitro-7-phenylnaphthalene-2-carboxylic acid, 8-Nitro-7-phenylnaphthalene-2-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | 1-Sulfo-7-phenylnaphthalene-2-carboxylic acid, 8-Sulfo-7-phenylnaphthalene-2-carboxylic acid |
Reactions Involving the Phenyl Substituent and its Functionalization
The phenyl group attached at the 7-position of the naphthalene ring can also undergo electrophilic substitution reactions. The naphthalene moiety acts as a substituent on the phenyl ring. Given that the naphthalene ring is a bulky group, it will sterically hinder the ortho positions (C-2' and C-6') of the phenyl ring. Therefore, electrophilic substitution on the phenyl ring is most likely to occur at the para-position (C-4'), which is sterically most accessible and electronically activated. Substitution at the meta-positions (C-3' and C-5') would be less favored.
Reactions such as nitration, halogenation, or sulfonation could be directed to the phenyl ring under specific conditions, potentially by using milder reagents or by kinetically controlling the reaction to favor substitution on the more activated phenyl ring over the deactivated naphthalene ring system. However, achieving high selectivity for substitution on the phenyl ring in the presence of the more reactive (though substituted) naphthalene core would likely be a significant synthetic challenge.
Derivatization Strategies and Analogue Synthesis Based on the 7 Phenylnaphthalene 2 Carboxylic Acid Scaffold
Esterification Reactions of the Carboxylic Acid Group
The carboxylic acid moiety of 7-phenylnaphthalene-2-carboxylic acid is readily converted into its corresponding esters through various established methods. Esterification is a common strategy to modify the polarity, solubility, and pharmacokinetic properties of a parent carboxylic acid.
One of the most fundamental and widely applied methods is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the removal of water, typically through a Dean-Stark apparatus, drives it toward the formation of the ester product. masterorganicchemistry.com
Alternative methods can be employed, particularly under milder conditions or for substrates with sensitive functional groups. The use of coupling agents, more commonly associated with amide bond formation, can also facilitate esterification. Additionally, solid-supported acid catalysts like SiO₂-SO₃H have been shown to be effective for the esterification of carboxylic acids with phenols, offering advantages such as ease of separation and catalyst reusability. researchgate.net For the synthesis of phenyl esters specifically, a borate-sulfuric acid catalyst complex can be used to directly react the carboxylic acid with a phenolic compound. google.com
Table 1: Common Methods for Esterification of Aromatic Carboxylic Acids
| Method | Reagents & Catalyst | Typical Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (serves as solvent and reagent), catalytic H₂SO₄ or TsOH | Reflux, with removal of water | A classic, cost-effective method suitable for simple alcohols. masterorganicchemistry.com |
| Alkyl Halide Esterification | Alkyl halide (e.g., methyl iodide), base (e.g., K₂CO₃) | Anhydrous polar aprotic solvent (e.g., DMF, acetone) | Useful for specific alkyl group introduction. |
| Borate-Sulfuric Acid Catalysis | Phenol, Borate-H₂SO₄ complex | 75°C to 285°C | Effective for direct synthesis of phenyl esters. google.com |
| Solid-Phase Acid Catalysis | Alcohol, SiO₂-SO₃H | Conventional heating or microwave irradiation | Heterogeneous catalyst allows for easier purification. researchgate.net |
Amidation Reactions and Amide Derivative Synthesis
The conversion of the carboxylic acid group to an amide is a cornerstone of medicinal chemistry, as the amide bond is a key feature of peptides and many pharmaceutical agents. This transformation can be achieved by activating the carboxylic acid, making it susceptible to nucleophilic attack by an amine.
The synthesis of anilide derivatives from this compound involves its reaction with an aniline (B41778) or a substituted aniline, such as 1-(4-aminobenzyl)-piperidine. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the reaction is almost always mediated by a coupling agent that converts the carboxylic acid's hydroxyl group into a better leaving group.
Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction. acgpubs.org Another effective reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid by forming a reactive acylimidazolide intermediate. ptfarm.pl A general procedure involves dissolving the carboxylic acid in a suitable aprotic solvent (e.g., THF, DCM), adding the coupling agent, and then introducing the amine to form the desired amide product. ptfarm.pl For instance, the synthesis of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid has been successfully achieved using CDI as the coupling agent. ptfarm.pl
Table 2: Reagents for Amide Bond Formation
| Reagent/Method | Description | Typical Solvent |
|---|---|---|
| EDC/DMAP | A water-soluble carbodiimide (B86325) used with a nucleophilic catalyst. acgpubs.org | DCM, DMF |
| CDI | Forms a highly reactive acylimidazolide intermediate. ptfarm.pl | THF, DCM |
| TiCl₄ | Mediates direct condensation of carboxylic acids and amines. nih.gov | Pyridine |
| Boric Acid | A mild and environmentally friendly catalyst for direct amidation. researchgate.net | Toluene (with azeotropic removal of water) |
The this compound scaffold can be incorporated into peptide chains through standard peptide coupling methodologies. bachem.com In both solution-phase and solid-phase peptide synthesis (SPPS), the fundamental reaction is the formation of an amide bond between the activated carboxyl group of one amino acid (or in this case, the naphthalene (B1677914) scaffold) and the free amino group of another. researchgate.net
To be used in peptide synthesis, the carboxylic acid of the naphthalene scaffold is activated in situ. A wide array of advanced coupling reagents has been developed to ensure efficient and high-yield amide bond formation while minimizing side reactions, particularly racemization of chiral centers. bachem.comresearchgate.net These reagents are broadly classified into carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU, COMU). researchgate.net The choice of reagent, solvent (commonly DMF or NMP), and base (e.g., DIPEA) depends on the specific sequence and the synthetic strategy being employed. bachem.com The activated naphthalene carboxylic acid can then react with the N-terminal amine of a growing peptide chain to form a stable amide linkage. nih.gov
Table 3: Common Peptide Coupling Reagents
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, EDC, DIC | Widely used, often with additives like HOBt or HOSu to suppress racemization. bachem.com |
| Phosphonium Salts | BOP, PyBOP | Highly efficient coupling reagents. researchgate.net |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Very fast coupling rates; considered the modern standard in SPPS. researchgate.net |
Structural Modifications of the Naphthalene Core
Beyond derivatization of the carboxylic acid, the aromatic naphthalene core itself can be chemically modified to produce a variety of structural analogues. Electrophilic aromatic substitution reactions are a primary means of introducing new functional groups onto the ring system.
The introduction of a hydroxyl group onto the naphthalene ring can significantly alter the compound's biological and chemical properties. The synthesis of 3-hydroxy-2-naphthoic acids is classically achieved via the Kolbe-Schmitt reaction. wikipedia.org This process involves the carboxylation of a naphthoxide, which is generated by treating the corresponding naphthol with a strong base. wikipedia.org
To synthesize 3-Hydroxy-7-phenylnaphthalene-2-carboxylic acid, the precursor would be 7-phenyl-2-naphthol. This precursor would first be treated with a base like sodium hydroxide (B78521) to form the sodium 7-phenyl-2-naphthoxide salt. This salt is then heated under pressure with carbon dioxide. The electrophilic attack of CO₂ occurs preferentially at the C3 position, which is activated by the adjacent oxygen atom, to yield the desired 3-hydroxy-7-phenylnaphthalene-2-carboxylic acid upon acidic workup.
Halogenated analogues are important synthetic intermediates and can exhibit unique biological activities. The bromination of the 3-hydroxy-7-phenylnaphthalene-2-carboxylic acid scaffold is an example of an electrophilic aromatic substitution. The existing substituents on the ring—the hydroxyl group at C3 and the carboxylic acid at C2—direct the position of the incoming electrophile.
The hydroxyl group is a powerful activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The activating effect of the hydroxyl group dominates, directing substitution to the positions ortho (C4) and para (C1) to it. Given that the C1 position is sterically hindered and part of the fused ring system, substitution is highly favored at the C4 position. This regioselectivity is well-established for the parent 3-hydroxy-2-naphthoic acid system, leading to the formation of 4-bromo-3-hydroxy-2-naphthoic acid. uni.lu The reaction is typically carried out using a brominating agent such as elemental bromine (Br₂) in a solvent like acetic acid, or with N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or acetonitrile. nih.govorganic-chemistry.org
Table 4: Common Reagents for Aromatic Bromination
| Reagent | Typical Conditions | Selectivity Notes |
|---|---|---|
| Bromine (Br₂) | Acetic acid or other polar solvents | Standard reagent, can sometimes lead to polybromination. |
| N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN, often with a radical initiator (for benzylic) or in an ionic liquid (for aromatic). nih.gov | A milder and more selective source of electrophilic bromine. |
| Tribromoisocyanuric acid (TBCA) | Trifluoroacetic acid | Effective for moderately deactivated arenes. |
Exploration of Substituent Effects on the Phenyl Ring
The substitution pattern on the phenyl ring of the this compound scaffold is a critical determinant of biological activity. The electronic and steric properties of these substituents can significantly influence the molecule's interaction with biological targets.
Research into the structure-activity relationship of 2-phenylnaphthalenes has shed light on the impact of hydroxyl groups on their cytotoxic effects against cancer cells. plos.orgnih.gov A study on a series of 2-phenylnaphthalene (B165426) derivatives demonstrated that the presence and position of hydroxyl groups on both the naphthalene and phenyl rings are crucial for their anti-proliferative activity against human breast cancer (MCF-7) cells. plos.orgnih.gov
The key findings from this research can be summarized as follows:
A hydroxyl group at the C-7 position of the naphthalene ring was found to be a significant contributor to the cytotoxicity of these compounds. plos.orgnih.gov
The introduction of a hydroxyl group at the C-4' position (para-position) of the phenyl ring generally enhanced the cytotoxic activity. plos.orgnih.gov
Conversely, a hydroxyl group at the C-3' position (meta-position) of the phenyl ring was observed to slightly decrease the cytotoxicity. plos.orgnih.gov
These observations suggest that the electronic nature and the potential for hydrogen bonding of the substituent on the phenyl ring, as well as its specific location, play a pivotal role in the biological activity of this class of compounds. The para-hydroxyl group, for instance, may be involved in a key interaction with a biological target that is not as accessible to a meta-hydroxyl group.
The following table summarizes the cytotoxic activity of selected 2-phenylnaphthalene analogues, highlighting the effect of hydroxylation on the phenyl ring.
| Compound | R (Phenyl Ring Substituent) | IC50 (μM) against MCF-7 cells |
| 7-Hydroxy-2-phenylnaphthalene | H | > 25 |
| 7-Hydroxy-2-(4'-hydroxyphenyl)naphthalene | 4'-OH | 15.2 |
| 6,7-Dihydroxy-2-phenylnaphthalene | H | 12.3 |
| 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene | 4'-OH | 4.8 |
| 6,7-Dihydroxy-2-(3'-hydroxyphenyl)naphthalene | 3'-OH | 6.2 |
Data sourced from Chang C-F, et al. (2015) plos.org
Further investigations into a broader range of substituents on the phenyl ring, including electron-withdrawing and electron-donating groups, as well as halogens, would provide a more comprehensive understanding of the SAR for this scaffold. Such studies are essential for the rational design of more potent and selective analogues.
Design and Synthesis of Conformationally Constrained Analogues
To understand the bioactive conformation of flexible molecules like this compound and to potentially enhance their activity and selectivity, the design and synthesis of conformationally constrained analogues are a valuable strategy. By restricting the rotational freedom of certain bonds, these analogues can lock the molecule into a specific spatial arrangement that may be more favorable for binding to a biological target.
One approach to introducing conformational rigidity is through the incorporation of bridged ring systems. This strategy has been successfully applied to a related naphthalene-based scaffold, a potent P2Y14 receptor antagonist, which shares the 7-phenyl-2-naphthoic acid core. nih.gov In this study, the flexible piperidine ring of a lead compound was systematically replaced with various one- and two-carbon bridged piperidine analogues to explore receptor-preferred conformations. nih.gov
The synthesis of these constrained analogues typically involves a multi-step sequence, often beginning with the construction of the core naphthalene structure via a Suzuki coupling reaction, followed by the introduction of the conformationally restricting moiety. nih.gov
The biological evaluation of these rigidified analogues can provide crucial insights into the spatial requirements of the target's binding pocket. For instance, in the study of the P2Y14R antagonist, the introduction of a 2-azanorbornane ring, a bridged piperidine analogue, led to a significant enhancement in receptor affinity. nih.gov This suggests that the constrained conformation of the 2-azanorbornane system more closely mimics the bioactive conformation of the flexible piperidine ring when bound to the receptor.
The following table presents data on the affinity of selected bridged piperidine analogues of a 7-phenyl-2-naphthoic acid derivative for the human P2Y14 receptor.
| Analogue Type | Specific Compound Example | hP2Y14R Affinity (IC50, nM) |
| Flexible Piperidine (Lead) | 4-(Piperidin-4-yl)phenyl derivative | 18.3 |
| Bridged Piperidine | (1S,4S)-2-Azanorbornane derivative | 6.1 |
| Bridged Piperidine | (1R,4R)-2-Azanorbornane derivative | 54.7 |
| Ring-opened Cyclopentane | 3-Aminocyclopentane-1-carboxylic acid derivative | Moderate Affinity |
| Isoquinuclidine | Isoquinuclidine derivative | 15.6 |
Data adapted from related naphthalene-based P2Y14R antagonists. nih.gov
The data indicate that not only the introduction of a bridge but also its stereochemistry can have a profound impact on biological activity. The higher affinity of the (S,S,S) 2-azanorbornane enantiomer compared to its (R,R,R) counterpart highlights the specific conformational and steric requirements of the receptor binding site. nih.gov
The design and synthesis of such conformationally constrained analogues of this compound itself would be a logical next step in exploring its potential as a scaffold for drug discovery. By systematically introducing rigidity into different parts of the molecule, a more detailed understanding of its bioactive conformation can be achieved, paving the way for the development of analogues with improved pharmacological profiles.
Applications in Advanced Organic Synthesis and Materials Science Research
7-Phenylnaphthalene-2-carboxylic acid as a Versatile Synthetic Intermediate
In the realm of organic synthesis, carboxylic acids are regarded as highly versatile and cost-effective building blocks due to their reactivity and the stability of their derivatives. acs.org The this compound molecule leverages the properties of its constituent parts—the robust naphthalene (B1677914) scaffold and the functional carboxylic acid—to serve as a valuable intermediate in the synthesis of more complex chemical entities.
The phenylnaphthalene framework provides a large, rigid, and sterically defined platform. This makes it an excellent starting point for constructing complex, multi-component molecular systems. The carboxylic acid group offers a reliable chemical handle for a variety of transformations, including amidation, esterification, and reduction, allowing for its covalent integration into larger superstructures. nih.gov The synthesis of phenyl-substituted naphthalenes can be achieved through methods like the Wagner-Jauregg reaction, establishing a pathway to this class of compounds. ekb.egijpsjournal.com By utilizing the reactivity of the carboxylic acid, organic chemists can elaborate the 7-phenylnaphthalene core, attaching other molecular fragments to build sophisticated architectures with tailored three-dimensional shapes and functionalities. This approach is crucial in fields like supramolecular chemistry and total synthesis, where precise control over molecular structure is paramount.
The structure of this compound is well-suited for the design of advanced organic ligands for coordination chemistry. The carboxylic acid group is a classic coordinating moiety, capable of binding to a wide range of metal ions to form stable complexes. bldpharm.com Furthermore, the extended π-system of the fused aromatic rings can participate in non-covalent interactions, influencing the assembly and properties of the final metallic superstructure.
Naphthalene-based carboxylic acids are frequently employed in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with high porosity and surface area. bldpharm.comglobethesis.comnih.gov By analogy, this compound could serve as a bespoke linker for MOFs. The presence of the pendant phenyl group would project into the pores of the framework, allowing for the fine-tuning of pore size, shape, and chemical environment. This could lead to the development of MOFs with enhanced performance in applications such as gas storage, separation, and catalysis. bldpharm.com
| Application Area | Role of this compound | Potential Outcome |
| Complex Molecule Synthesis | Rigid aromatic scaffold with a reactive handle | Creation of large, structurally defined molecules |
| Ligand Design | Metal-coordinating carboxylate group | Formation of stable metal complexes |
| Metal-Organic Frameworks | Organic linker/strut | MOFs with tailored pore environments and properties |
Potential in Material Science Development
The inherent properties of the phenylnaphthalene core, particularly its rigidity, thermal stability, and photophysical characteristics, make this compound an attractive candidate for the development of advanced materials.
The carboxylic acid functionality enables this compound to be used as a monomer in condensation polymerization reactions. For instance, it can react with diols or diamines to form polyesters and polyamides, respectively. Incorporating the bulky and rigid phenylnaphthalene unit into a polymer backbone is expected to impart several desirable properties, including:
High Thermal Stability: The aromatic nature of the monomer unit can increase the decomposition temperature of the polymer.
Enhanced Mechanical Strength: The rigidity of the phenylnaphthalene structure can lead to materials with high tensile strength and modulus.
Specific Solubility Characteristics: The aromatic character influences how the polymer interacts with solvents.
These properties are valuable for creating high-performance polymers for specialty applications where durability under harsh conditions is required. The formation of polymer complexes through hydrogen bonding between poly(carboxylic acids) and other polymers is a known strategy for creating new materials. researchgate.net
Polycyclic aromatic hydrocarbons are the foundation for many organic optoelectronic materials. Phenylnaphthalene derivatives are known to possess interesting photophysical properties, including strong absorption in the UV region and fluorescence. acs.org Studies on related diphenylnaphthalenes have demonstrated that they can exhibit efficient solid-state photoluminescence, a crucial property for applications in organic light-emitting diodes (OLEDs). nih.gov
The extended π-conjugation in this compound suggests that it is likely to be a fluorescent molecule. Its structure could be modified and incorporated into larger systems designed for use as emitters, hosts, or charge-transport materials in optoelectronic devices. The development of organic electronic materials as sustainable photocatalysts is also a growing area of interest. rsc.org
| Compound | Fluorescence Maxima (λf, nm) in Cyclohexane | Fluorescence Quantum Yield (Φf) in Cyclohexane |
| 2,6-Diphenylnaphthalene | 361 | 0.77 |
| 2,7-Diphenylnaphthalene | 360 | 0.63 |
| 1,4-Diphenylnaphthalene | 400 | 0.28 |
| 1,5-Diphenylnaphthalene | 397 | 0.40 |
| This table presents photophysical data for related diphenylnaphthalene compounds to illustrate the luminescent potential of the core structure. Data sourced from a study on the solid-state photoluminescence of diphenylnaphthalenes. nih.gov |
Relevance in Medicinal Chemistry Scaffold Development
The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including the anti-inflammatory agents Naproxen and Nabumetone. ekb.egekb.eg The naphthalene framework is considered a versatile platform for drug discovery due to the wide range of biological activities exhibited by its derivatives, such as antimicrobial, anti-inflammatory, and anticancer effects. ekb.egijpsjournal.comresearchgate.net
This compound represents a valuable scaffold for several reasons:
Proven Core Structure: The naphthalene core is a well-established pharmacophore. researchgate.net
Points for Diversification: The carboxylic acid and the phenyl ring provide two distinct points for chemical modification. The acid group can be converted to amides or esters to interact with biological targets, while the phenyl ring can be substituted to modulate properties like potency, selectivity, and pharmacokinetics.
Bioactivity of Phenylnaphthalenes: Research has shown that 2-phenylnaphthalene (B165426) derivatives can inhibit pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases. ekb.egekb.eg
The combination of the naphthalene core, a phenyl substituent, and a carboxylic acid functional group makes this compound a highly relevant and promising starting point for the design and synthesis of new therapeutic agents. ekb.egresearchgate.net
Framework for Receptor Modulator Design (e.g., NMDA receptor modulators)
The this compound scaffold serves as a foundational structure in the design of modulators for critical biological targets, most notably the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ion channels in the brain that play a crucial role in synaptic plasticity, learning, and memory. However, their dysfunction is implicated in a range of neurological and psychiatric disorders. Consequently, the development of subtype-selective NMDA receptor modulators is a significant therapeutic goal.
Research into derivatives of 2-naphthoic acid has revealed that these compounds can act as allosteric modulators of NMDA receptors, meaning they bind to a site on the receptor that is different from the agonist binding site, to either enhance or inhibit receptor function. The substitution pattern on the naphthalene ring system is critical in determining the potency and selectivity of these modulators.
Studies on a series of 2-naphthoic acid derivatives have elucidated key structure-activity relationships (SAR) for the allosteric inhibition of the four main NMDA receptor subtypes (GluN1/GluN2A-D). While 2-naphthoic acid itself exhibits low activity, the introduction of substituents can significantly enhance its inhibitory properties. For instance, the addition of a hydroxyl group at the 3-position has been shown to increase inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors.
Particularly relevant to the this compound framework is the finding that phenyl substitutions on the naphthalene ring influence the modulatory activity. For example, a study of 2-hydroxy-3-naphthoic acid derivatives with further halogen and phenyl substitutions led to the identification of potent inhibitors. One such compound, with a phenyl substitution at the 6-position, demonstrated notable effects on the maximal inhibition of GluN1/GluN2A, GluN1/GluN2B, and GluN1/GluN2C receptor responses. These antagonists may have a reduced risk of adverse effects by not completely blocking NMDA receptor signaling.
The following table summarizes the structure-activity relationships for a series of 2-naphthoic acid derivatives as NMDA receptor inhibitors, highlighting the impact of various substitutions on their activity.
| Compound/Substitution | Modification from 2-Naphthoic Acid | Effect on NMDA Receptor Activity |
| 2-Naphthoic acid | - | Low activity at GluN2A-containing receptors, lower at others. |
| 3-Amino-2-naphthoic acid | Addition of an amino group at the 3-position | Increased inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors. |
| 3-Hydroxy-2-naphthoic acid | Addition of a hydroxyl group at the 3-position | Increased inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors. |
| Phenyl substitution at the 6-position | Addition of a phenyl group at the 6-position (in 2-hydroxy-3-naphthoic acid derivatives) | Reduced maximal inhibition of GluN1/GluN2A, GluN1/GluN2B, and GluN1/GluN2C responses. |
These findings underscore the utility of the phenylnaphthalene-2-carboxylic acid skeleton as a tunable framework for designing NMDA receptor modulators with specific profiles. By strategically modifying the substitution pattern, researchers can fine-tune the potency, selectivity, and maximal inhibition of these compounds, paving the way for the development of novel therapeutics for neurological disorders.
Chemical Strategies for Modifying Biological Interaction Profiles (e.g., protein binding ligands)
The this compound scaffold is also a valuable starting point for developing ligands that can bind to a variety of protein targets, thereby modifying their biological activity. The chemical versatility of this framework allows for the implementation of several strategies to alter and optimize the interaction profile of the resulting molecules. These strategies often focus on modifying the carboxylic acid group, the phenyl substituent, or the naphthalene core itself to enhance binding affinity, selectivity, and other pharmacologically relevant properties.
One common strategy involves the derivatization of the carboxylic acid moiety. By converting the carboxylic acid to amides, esters, or other functional groups, it is possible to introduce a wide range of substituents that can form new interactions with a protein's binding pocket. For example, the synthesis of amide derivatives can introduce hydrogen bond donors and acceptors, as well as hydrophobic groups, which can significantly alter the binding characteristics of the parent molecule.
Another key strategy focuses on the modification of the phenyl ring. The introduction of various substituents (e.g., halogens, alkyl groups, hydroxyl groups) on the phenyl ring can influence the electronic properties and steric bulk of the molecule. These changes can lead to more favorable interactions with the target protein, such as enhanced hydrophobic interactions or the formation of specific hydrogen bonds.
The utility of the naphthalene scaffold in creating protein binding ligands has been demonstrated in the development of inhibitors for various enzymes. For instance, derivatives of naphthalene have been synthesized and evaluated as inhibitors of human carbonic anhydrases I and II. In these studies, the naphthalene core serves as a key structural element for orienting the functional groups that interact with the active site of the enzyme.
While specific research on this compound as a protein binding ligand is an emerging area, the established principles of medicinal chemistry and the successful application of the broader naphthalene scaffold in drug discovery provide a strong rationale for its potential in this domain. The strategic chemical modifications outlined above offer a clear path for the development of novel and potent protein binding ligands based on the this compound framework.
Theoretical and Computational Studies of 7 Phenylnaphthalene 2 Carboxylic Acid
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), can provide detailed insights into the electronic structure and conformational preferences of 7-phenylnaphthalene-2-carboxylic acid. samipubco.com
An analysis of the electronic structure can elucidate the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, hybridization, and intramolecular interactions, such as charge transfer between the naphthalene (B1677914) and phenyl rings. nih.gov
Table 1: Representative Electronic Properties Calculated for an Aromatic Carboxylic Acid using DFT
| Parameter | Calculated Value (a.u.) | Interpretation |
|---|---|---|
| HOMO Energy | -0.235 | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | -0.081 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | 0.154 | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |
Note: The data in this table is representative and based on general values for similar aromatic carboxylic acids. It is not the result of a specific calculation on this compound.
The conformational landscape of this compound is primarily defined by two key rotational degrees of freedom: the dihedral angle between the phenyl and naphthalene rings, and the orientation of the hydroxyl group within the carboxylic acid moiety.
Studies on biphenyl (B1667301) systems have shown that the rotation around the single bond connecting the two aromatic rings is subject to steric hindrance from the ortho-substituents. libretexts.orgnih.gov For this compound, the most stable conformation would likely involve a non-planar arrangement of the two ring systems to minimize steric clash. A full rotational energy profile could be calculated to identify the energy minima and the transition states separating them.
Additionally, the carboxylic acid group can exist in different conformations, primarily the syn and anti forms, which differ in the orientation of the acidic proton with respect to the carbonyl oxygen. The syn conformation is generally more stable in carboxylic acids. nih.gov
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Phenyl-Naphthyl) | Carboxylic Acid Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | ~45° | syn | 0.0 (Global Minimum) |
| 2 | 90° | syn | ~2.0 (Transition State) |
| 3 | 0° | syn | >5.0 (Sterically Hindered) |
| 4 | ~45° | anti | ~4-5 (Higher Energy) |
Note: This table presents hypothetical data based on conformational analyses of biphenyl and carboxylic acid derivatives to illustrate the expected conformational preferences.
Computational Investigations of Reaction Mechanisms and Pathways
Computational chemistry can be a powerful tool to predict the reactivity of a molecule and to explore the mechanisms of chemical reactions in which it might participate.
The reactivity of this compound towards electrophilic or nucleophilic attack can be predicted by analyzing its electronic properties. Molecular Electrostatic Potential (MEP) maps can visually identify the electron-rich and electron-poor regions of the molecule. nih.gov Generally, the oxygen atoms of the carboxylic acid group would be electron-rich (nucleophilic), while the acidic proton would be electron-poor (electrophilic).
Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at different atomic sites. nih.gov These functions can help predict where an electrophile, nucleophile, or radical is most likely to attack.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. researchgate.net
For a molecule like this compound in solution, MD simulations would be particularly useful for investigating intermolecular interactions. These would include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers in non-polar solvents. rsc.org
π-π Stacking: The extended aromatic system of the naphthalene and phenyl rings can lead to stacking interactions with other aromatic molecules.
Solvation: MD simulations can model the arrangement of solvent molecules around the solute, providing insights into its solubility and the stability of different conformers in various media.
Table 3: Key Intermolecular Interactions of this compound for MD Studies
| Interaction Type | Participating Groups | Significance |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid (dimerization) | Governs self-association and solubility in polar solvents. |
| π-π Stacking | Naphthalene and Phenyl rings | Contributes to aggregation and interaction with other aromatic systems. |
| van der Waals Forces | Entire molecule | General non-specific interactions influencing packing and dynamics. |
In Silico Screening and Ligand-Target Interaction Profiling
In silico screening methods are widely used in drug discovery to identify potential biological targets for a given molecule. ijpsjournal.com For this compound, this would typically involve molecular docking simulations.
In a virtual screening workflow, the 3D structure of this compound would be docked against a library of protein structures. The docking algorithm would predict the preferred binding orientation of the molecule in the active site of each protein and calculate a docking score, which is an estimate of the binding affinity. bohrium.com
Following initial docking, promising protein-ligand complexes could be subjected to more rigorous analysis, such as longer MD simulations, to assess the stability of the predicted binding mode and to calculate binding free energies. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles can be predicted to evaluate the drug-likeness of the compound. ijpsjournal.com
Table 4: Representative Output of an In Silico Screening for a Naphthalene-based Compound
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -9.5 | Arg120, Tyr355, Ser530 |
| Human Serum Albumin (HSA) | -8.2 | Trp214, Arg218, Lys444 |
| Carbonic Anhydrase II | -7.1 | His94, His96, Thr199 |
Note: This table provides hypothetical data to illustrate the type of results obtained from a molecular docking study. The protein targets and scores are for illustrative purposes only.
Future Directions and Emerging Research Avenues for 7 Phenylnaphthalene 2 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
While established methods such as Suzuki-Miyaura cross-coupling and carboxylation reactions provide routes to 7-Phenylnaphthalene-2-carboxylic acid, future research will increasingly prioritize the development of more sustainable and efficient synthetic strategies. The principles of green chemistry are becoming central to modern organic synthesis, encouraging methodologies that reduce waste, minimize energy consumption, and utilize renewable resources.
Key future directions in this area include:
Catalyst Innovation: Research into novel catalytic systems that offer higher efficiency and selectivity under milder reaction conditions is crucial. This includes the development of catalysts based on earth-abundant metals as alternatives to precious metals like palladium.
Green Solvents and Reagents: A significant area of development is the use of environmentally benign solvents. One innovative approach involves employing recyclable ionic liquids that can act as both the catalyst and the solvent, simplifying the reaction process and improving atom efficiency. rsc.org
Flow Chemistry: Continuous flow synthesis offers substantial advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. Adapting the synthesis of this compound to a flow process could lead to higher yields and purity while reducing reaction times.
C-H Activation/Functionalization: Direct C-H activation represents a paradigm shift in synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. Future methodologies could focus on the direct carboxylation or phenylation of naphthalene (B1677914) precursors, thereby shortening synthetic routes and reducing waste.
Table 1: Comparison of Synthetic Methodologies for Naphthalene Derivatives
| Methodology | Traditional Approach | Future Sustainable Approach | Key Advantages of Future Approach |
|---|---|---|---|
| Catalyst | Palladium, Rhodium, Nickel complexes | Earth-abundant metal catalysts, Biocatalysts | Lower cost, reduced toxicity, improved sustainability |
| Solvent | Organic solvents (e.g., Toluene, DMF) | Recyclable ionic liquids rsc.org, Supercritical fluids, Water | Reduced environmental impact, easier recycling |
| Process | Batch synthesis | Continuous flow chemistry | Improved safety, scalability, and process control |
| Strategy | Multi-step synthesis with pre-functionalization | Direct C-H activation/functionalization | Increased atom economy, shorter synthetic routes |
Expansion of Derivatization and Functionalization Strategies
The molecular structure of this compound offers multiple sites for chemical modification, enabling the creation of a diverse library of derivatives with tailored properties. Future research will focus on expanding these strategies to unlock new applications.
Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for a wide range of chemical transformations. thermofisher.com Future work will likely involve creating various esters, amides, and acyl hydrazides to modulate the compound's electronic properties, solubility, and biological activity. thermofisher.com Isotope-coded derivatization could also be employed to facilitate quantitative analysis in complex biological samples. researchgate.netnih.gov
Aromatic Ring Functionalization: Both the naphthalene and phenyl rings are targets for functionalization. Advanced methods like transannular C–H functionalization, which has been successfully applied to other cyclic carboxylic acids, could be adapted to introduce new substituents at specific positions on the naphthalene core with high regioselectivity. nih.gov This would allow for fine-tuning of the molecule's steric and electronic characteristics.
Combinatorial Chemistry: By combining various modifications at the carboxylic acid group and the aromatic rings, combinatorial approaches can be used to generate large libraries of novel compounds. These libraries are invaluable for structure-activity relationship (SAR) studies, helping to identify derivatives with optimized performance for specific applications.
Table 2: Potential Derivatization and Functionalization Reactions
| Reaction Site | Reaction Type | Reagents/Catalysts | Resulting Functional Group | Potential Application |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohols, Acid catalysts colostate.edu | Ester | Prodrugs, Liquid crystals |
| Carboxylic Acid | Amidation | Amines, Coupling reagents (e.g., DCC, EDC) thermofisher.com | Amide | Biologically active molecules, Polymers |
| Aromatic Rings | C-H Arylation | Palladium catalysts, Aryl halides nih.gov | Biaryl moiety | Organic electronics, Advanced materials |
| Aromatic Rings | Nitration/Reduction | HNO₃/H₂SO₄, then H₂/Pd | Amino group | Dyes, Pharmaceutical intermediates |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The rigid, planar, and aromatic nature of the 7-phenylnaphthalene scaffold makes it an attractive building block for advanced functional materials. Interdisciplinary research bridging organic synthesis and materials science is a particularly promising future direction.
Organic Electronics: Phenylnaphthalene derivatives can be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties through functionalization (as described in 7.2) is key to developing materials with optimized charge transport and photophysical characteristics.
Metal-Organic Frameworks (MOFs): The carboxylic acid group can serve as a linker to coordinate with metal ions, forming highly porous and crystalline structures known as MOFs. bldpharm.com The extended aromatic system of this compound could lead to MOFs with unique properties for applications in gas storage, separation, and catalysis.
Liquid Crystals: The rigid, rod-like shape of the molecule is a characteristic feature of calamitic liquid crystals. By attaching flexible alkyl chains to the core structure, it may be possible to design novel thermotropic liquid crystalline materials for use in display technologies and sensors.
High-Throughput Synthesis and Screening Applications
To fully explore the potential of this compound and its derivatives, modern high-throughput techniques are essential. These technologies automate and miniaturize the synthesis and testing processes, dramatically accelerating the pace of discovery. yu.edu
Automated Synthesis: The derivatization strategies outlined in section 7.2 can be adapted for automated parallel synthesis platforms. nih.gov Using robotic systems and microplate formats, hundreds or even thousands of distinct derivatives can be synthesized on a small scale, creating extensive compound libraries for screening. nih.gov
High-Throughput Screening (HTS): These libraries can then be rapidly evaluated using HTS assays. psu.edu For example, in drug discovery, compounds could be screened against a panel of biological targets to identify potential therapeutic agents. yu.edu In materials science, properties like fluorescence or thermal stability could be screened in a high-throughput manner to identify promising candidates for new materials. nih.gov The integration of synthesis and screening allows for rapid design-make-test-analyze cycles, significantly shortening development timelines. nih.gov
Table 3: High-Throughput Discovery Workflow
| Step | Description | Technology/Methodology |
|---|---|---|
| 1. Library Design | In silico design of a virtual library of this compound derivatives with diverse functionalities. | Computational chemistry, Molecular modeling |
| 2. Automated Synthesis | Nanomole- to micromole-scale synthesis of the designed library in a multi-well plate format. nih.gov | Acoustic dispensing technology, Robotic liquid handlers nih.govnih.gov |
| 3. High-Throughput Screening | Rapid screening of the unpurified compound library against biological or material targets. | Differential Scanning Fluorimetry (DSF), Fluorescence Polarization (FP) nih.govpsu.edu |
| 4. Hit Identification & Validation | Identification of "hit" compounds with desired activity. Hits are then resynthesized, purified, and validated. | Microscale Thermophoresis (MST), LC-MS nih.govnih.gov |
| 5. Lead Optimization | Further chemical modification of validated hits to improve potency, selectivity, and other properties. | Structure-Activity Relationship (SAR) studies |
Q & A
Q. What are the optimal synthetic routes for 7-Phenylnaphthalene-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling (for phenyl group introduction) followed by carboxylation or oxidation steps. For example:
Start with 7-bromo-2-naphthoic acid and phenylboronic acid under palladium catalysis.
Use microwave-assisted conditions to enhance reaction efficiency (reducing side products like dehalogenated byproducts) .
Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield optimization requires control of temperature (80–120°C) and stoichiometric ratios (1:1.2 aryl halide to boronic acid).
Q. How can researchers characterize this compound spectroscopically?
- Methodological Answer : A multi-technique approach is recommended:
- ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.2–8.5 ppm) and carboxyl carbon (δ ~170 ppm). The phenyl group introduces distinct splitting patterns.
- FT-IR : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 262.073 (theoretical for C₁₇H₁₂O₂).
Compare data with structurally similar compounds like 4-chloro-1-hydroxynaphthalene-2-carboxylic acid (δ 7.5–8.3 ppm for aromatic protons) .
Q. What solvents and conditions are suitable for solubility and stability studies?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMSO, DMF) dissolve the compound well (>50 mg/mL). Limited solubility in water (<0.1 mg/mL) necessitates pH adjustment (e.g., sodium salt formation at pH > 10).
- Stability : Store at –20°C under inert atmosphere. Avoid prolonged exposure to light (risk of decarboxylation). Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can contradictory data in reaction yields or byproduct formation be resolved?
- Methodological Answer : Contradictions often arise from:
- Reagent Purity : Trace moisture in palladium catalysts reduces coupling efficiency. Use freshly distilled triethylamine or degassed solvents.
- Side Reactions : Competing Friedel-Crafts acylation may occur if Lewis acids (e.g., AlCl₃) are present. Mitigate by using milder conditions (e.g., Sc(OTf)₃) .
Apply Design of Experiments (DoE) to isolate variables (e.g., temperature vs. catalyst loading). Validate with control reactions and LC-MS tracking.
Q. What computational methods predict the reactivity of this compound in drug design?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density (e.g., Fukui indices) and identify nucleophilic/electrophilic sites. Compare with analogs like 6,7-dihydroxynaphthalene-2-carboxylic acid, where hydroxyl groups enhance H-bonding .
- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Parameterize partial charges via AM1-BCC.
Validate predictions with SAR studies (e.g., substituting phenyl with electron-withdrawing groups).
Q. How do steric and electronic effects influence regioselectivity in substitution reactions?
- Methodological Answer :
- Steric Effects : The phenyl group at position 7 hinders electrophilic substitution at adjacent positions (C6 and C8).
- Electronic Effects : The carboxylic acid group deactivates the naphthalene ring, directing substitution to the less electron-deficient phenyl ring.
Example: Nitration with HNO₃/H₂SO₄ yields para-substituted phenyl derivatives. Confirm regiochemistry via NOESY (proximity of nitro group to naphthalene protons) .
Data Analysis & Experimental Design
Q. What strategies address discrepancies between in vitro and in vivo biological activity data?
- Methodological Answer : Common issues include:
- Metabolic Instability : Use hepatic microsome assays (e.g., rat liver S9 fraction) to identify esterase-mediated hydrolysis of the carboxylic acid.
- Poor Bioavailability : Modify formulation (e.g., liposomal encapsulation) or synthesize prodrugs (e.g., methyl esters).
Cross-validate with pharmacokinetic modeling (e.g., WinNonlin) and adjust dosing regimens .
Q. How can researchers optimize crystallization for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with solvent pairs (e.g., DMSO/water or methanol/diethyl ether).
- Additives : Introduce co-crystallants like crown ethers to stabilize the carboxylate group.
Resolve disorder issues (common in phenyl rings) via SHELXL refinement. Compare with published structures of naphthoic acid derivatives (e.g., CCDC entries) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
